Diethyl 2-(4-fluorobenzamido)malonate
Description
Diethyl 2-(4-fluorobenzamido)malonate is a malonate ester derivative featuring a 4-fluorobenzamido substituent at the central carbon of the malonate backbone. Malonate esters are versatile intermediates in organic synthesis, enabling access to heterocycles, pharmaceuticals, and coordination compounds . The 4-fluorobenzamido group likely enhances electrophilicity at the malonate core and may confer metabolic stability or bioactivity, as seen in fluorinated pharmaceuticals .
Properties
Molecular Formula |
C14H16FNO5 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
diethyl 2-[(4-fluorobenzoyl)amino]propanedioate |
InChI |
InChI=1S/C14H16FNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
LQDJGPTUSMDFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Reactivity
The substituent at the malonate core significantly influences reactivity and applications. Key analogs include:
Key Findings :
- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups enhance electrophilicity, facilitating nucleophilic attacks or cycloadditions. For example, the perfluorophenyl group in stabilizes intermediates but complicates hydrolysis.
- Bulkier Substituents : Groups like benzyloxypropyl () or benzylidene () may sterically hinder reactions, directing selectivity in asymmetric synthesis.
Physical and Spectroscopic Properties
- Melting Points : Analogs with aromatic substituents (e.g., ) exhibit higher melting points (172–179°C) compared to aliphatic variants.
- Spectroscopic Data: ¹H-NMR: Aromatic protons in fluorophenyl derivatives (δ 7.2–8.1 ppm) and imine protons (δ 8.3–8.5 ppm) are diagnostic . IR: Stretching frequencies for carbonyl (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) groups confirm structural motifs .
Environmental and Toxicity Profiles
Diethyl malonate itself is classified as low hazard by the U.S. EPA, with low concern for human health and environmental toxicity . However, fluorinated derivatives may exhibit altered persistence or bioaccumulation, though data gaps exist for specific analogs like Diethyl 2-(4-fluorobenzamido)malonate.
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